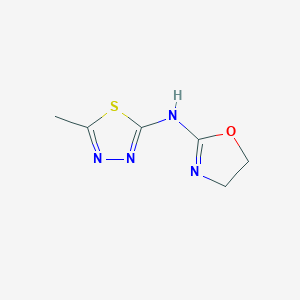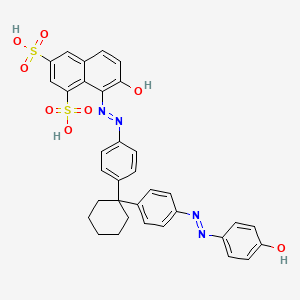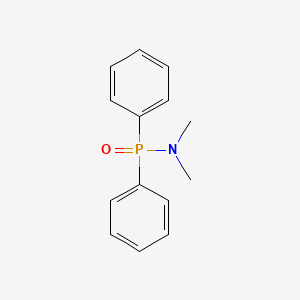
2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosidesIts unique structure allows it to interact with biological molecules in ways that can inhibit the replication of viruses and the proliferation of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine typically involves the reaction of 2-amino-9H-purine with a suitable ribose derivative. One common method includes the use of chloroacetaldehyde, 2-chloropropanal, or bromomalonaldehyde as reagents. These reactions are carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired nucleoside analog .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple steps of purification such as chromatography and crystallization. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or the ribose moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of nucleoside analogs with different biological activities .
Applications De Recherche Scientifique
2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, thereby blocking the elongation of nucleic acid chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-9-(beta-D-ribofuranosyl)purine: Another nucleoside analog with similar antiviral and anticancer properties.
2-Amino-9-(beta-D-2-deoxyribofuranosyl)purine: A closely related compound with slight structural differences that can affect its biological activity.
Uniqueness
2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine is unique due to its specific structure, which allows it to interact with biological molecules in a distinct manner. Its ability to inhibit nucleic acid synthesis makes it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
107550-74-3 |
|---|---|
Formule moléculaire |
C10H13N5O2 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
[(2S,5R)-5-(2-aminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2/c11-10-12-3-7-9(14-10)15(5-13-7)8-2-1-6(4-16)17-8/h3,5-6,8,16H,1-2,4H2,(H2,11,12,14)/t6-,8+/m0/s1 |
Clé InChI |
HXUIKBBUGWIQMV-POYBYMJQSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=CN=C(N=C32)N |
SMILES canonique |
C1CC(OC1CO)N2C=NC3=CN=C(N=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



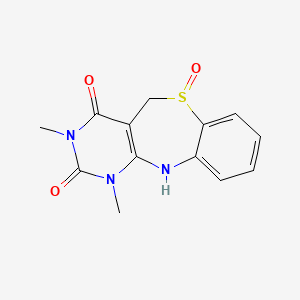

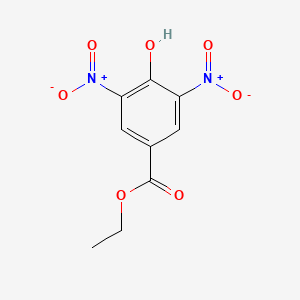
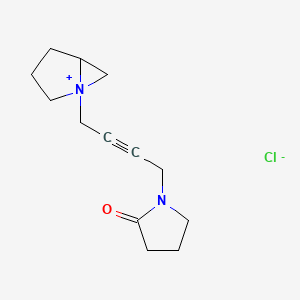
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
